molecular formula C16H20N4O2 B2402506 N-(2-(2-环丙基-1H-咪唑-1-基)乙基)-4,5,6,7-四氢苯并[d]异恶唑-3-甲酰胺 CAS No. 2034452-25-8

N-(2-(2-环丙基-1H-咪唑-1-基)乙基)-4,5,6,7-四氢苯并[d]异恶唑-3-甲酰胺

货号: B2402506
CAS 编号: 2034452-25-8
分子量: 300.362
InChI 键: IQBWATCVJPYMHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a chemical compound with diverse applications in scientific research. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . Specific chemical reactions involving “N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” are not detailed in the available literature.


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . More specific physical and chemical properties of “N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” are not provided in the available literature.

科学研究应用

血管紧张素 II 受体拮抗剂

研究表明,某些咪唑衍生物作为非肽血管紧张素 II 受体拮抗剂起作用,可作为有效的口服降压药。这些化合物(包括一系列 N-(联苯基甲基)咪唑)在口服后表现出显著的降压作用。咪唑结构的修饰(例如引入四唑环等酸性等排体)已被发现可以增强口服降压效力,这表明结构变异在高血压治疗药物开发中的重要性(Carini 等人,1991)

抗肿瘤剂

咪唑四嗪的合成和化学(包括 8-甲酰基-3-(2-氯乙基)咪唑[5,1-d]-1,2,3,5-四嗪-4(3H)-酮的一类化合物)已显示出广谱抗肿瘤活性。这些化合物可能作为三嗪的前药修饰,突显了咪唑衍生物在开发新型抗肿瘤剂中的作用(Stevens 等人,1984)

N-杂环卡宾催化

咪唑-2-亚甲基(一种 N-杂环卡宾 (NHC))已被确定为酯交换和酰化反应中的有效催化剂,涉及各种酯和醇。这些 NHC 在不需金属催化剂的温和条件下促进反应的能力为可持续且高效的合成工艺开辟了新途径(Grasa 等人,2003)

减少代谢的修饰策略

对咪唑-1-基和嘧啶衍生物的研究探索了减少醛氧化酶 (AO) 介导的代谢的修饰。这些研究提出了可适用于各种药物发现计划的策略,强调了结构修饰在提高药物稳定性和功效方面的意义(Linton 等人,2011)

咪唑衍生物的合成

四取代咪唑和三取代恶唑的模块化合成研究展示了咪唑衍生物在化学和技术中的广泛应用。这些化合物是许多天然产物的一部分,并表现出一系列生物活性,进一步强调了咪唑骨架在合成化学中的多功能性(Kison & Opatz,2009)

未来方向

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, including “N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide”, may be a promising direction for future research.

属性

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(14-12-3-1-2-4-13(12)22-19-14)18-8-10-20-9-7-17-15(20)11-5-6-11/h7,9,11H,1-6,8,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBWATCVJPYMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=CN=C3C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。